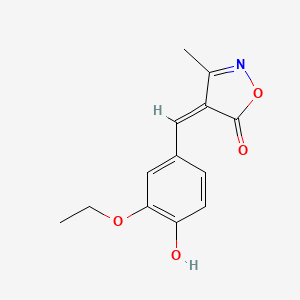

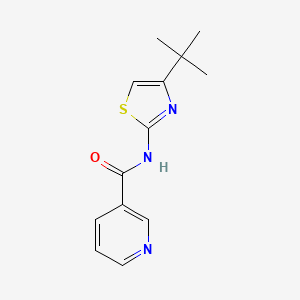

![molecular formula C21H21N3S B5599380 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5599380.png)

2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine" belongs to a class of heterocyclic compounds that have attracted interest due to their complex molecular structures and potential for diverse chemical reactions and applications. Heterocyclic chemistry is a crucial area of research, with applications ranging from pharmaceuticals to materials science.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves the use of primary amines as directing groups in catalyzed oxidative coupling reactions. For instance, isoquinolines and thienopyridines can be synthesized through Ru-catalyzed oxidative coupling, utilizing benzylamines or heterocycles with primary amines as effective directing groups (Villuendas & Urriolabeitia, 2013). Additionally, alkylheteroaromatic-carbonitriles serve as building blocks in heterocyclic synthesis, leading to the creation of ethyl 1-substituted-5-cyano-4-methyl-6-oxopyridine-3-carboxylates, which are precursors for isoquinolines and pyrido pyridines (Khalil, Al-Matar, & Elnagdi, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a combination of isoquinoline and thienopyridine frameworks. Advanced synthesis techniques have enabled the creation of derivatives with varied substituents, contributing to a rich diversity of molecular architectures and enhancing the understanding of structure-activity relationships within this class of compounds.

Chemical Reactions and Properties

These compounds exhibit a wide range of chemical reactions due to their heterocyclic nature and functional groups. For example, cyclization reactions are common, leading to the formation of fused ring systems with potential biological activity. The presence of amino groups also allows for further functionalization through reactions such as N-alkylation and acylation, expanding the chemical diversity and potential applications of these molecules (Paronikyan et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Ru-catalyzed Synthesis of Heteroaryl Pyridines : Villuendas and Urriolabeitia (2013) discuss the synthesis of isoquinolines and thieno[3,2-c]pyridines using Ru-catalyzed oxidative coupling, which involves primary amines as directing groups. This process can produce a wide variety of substituted aromatic or heteroaromatic rings (Villuendas & Urriolabeitia, 2013).

Synthesis of Phosphorescent Iridium Complexes : Tsuboyama et al. (2003) demonstrated the synthesis of facial homoleptic cyclometalated iridium(III) complexes, which include 2-(benzo[b]thiophen-2-yl)pyridinato and 1-phenylisoquinolinato ligands. These complexes exhibit strong red phosphorescence, useful in organic light-emitting diode (OLED) applications (Tsuboyama et al., 2003).

Creation of Pyrindines and Tetrahydroquinolines : Yehia, Polborn, & Müller (2002) achieved the synthesis of dihydropyrindines and tetrahydroquinolines, including cyclopentyl and cyclohexyl annealed pyridines, in a multi-step process involving various reactants like propargyl alcohol and cyclic N-morpholino alkene (Yehia, Polborn, & Müller, 2002).

Redox Annulations with Dual C–H Functionalization : Zhu and Seidel (2017) explored redox-neutral annulations involving amines like 1,2,3,4-tetrahydroisoquinoline with various aldehydes and pyridine analogues. This involves dual C–H bond functionalization, with acetic acid acting as a sole promoter (Zhu & Seidel, 2017).

Synthesis of Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines : Zaki et al. (2019) reported the synthesis of a series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines, which showed potential antimicrobial activity against various pathogenic strains of bacteria and fungi (Zaki et al., 2019).

Propiedades

IUPAC Name |

5-(3,3-dimethyl-4H-isoquinolin-1-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3S/c1-21(2)11-13-6-3-4-8-14(13)18(24-21)19-17(22)15-10-12-7-5-9-16(12)23-20(15)25-19/h3-4,6,8,10H,5,7,9,11,22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGBOHMPWMIUSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=N1)C3=C(C4=C(S3)N=C5CCCC5=C4)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

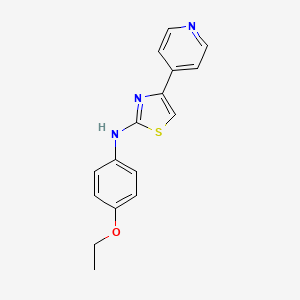

![5-(3-pyridinyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5599298.png)

![methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5599302.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B5599310.png)

![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5599315.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5599334.png)

![2-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5599339.png)

![4-[(2,6-dichlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5599346.png)

![2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599363.png)